5-(4-benzoylpiperazin-1-yl)-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(4-benzoylpiperazin-1-yl)-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a chlorophenyl group, and an oxazole ring with a carbonitrile group
Preparation Methods
The synthesis of 5-(4-benzoylpiperazin-1-yl)-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperazine derivative, followed by the introduction of the benzoyl and chlorophenyl groups. The final step involves the formation of the oxazole ring and the addition of the carbonitrile group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
5-(4-benzoylpiperazin-1-yl)-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzoyl or chlorophenyl rings are replaced by other groups.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the oxazole ring and the formation of simpler products.
Scientific Research Applications
5-(4-benzoylpiperazin-1-yl)-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-benzoylpiperazin-1-yl)-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
5-(4-benzoylpiperazin-1-yl)-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile can be compared with other similar compounds, such as:
- N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-5-bromopyridine-3-carboxamide
- 3-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-1-(3,5-dimethylbenzoyl)thiourea
These compounds share structural similarities but differ in their specific functional groups and overall reactivity. The unique combination of the piperazine, chlorophenyl, oxazole, and carbonitrile groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(4-benzoylpiperazin-1-yl)-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c22-17-8-4-7-16(13-17)19-24-18(14-23)21(28-19)26-11-9-25(10-12-26)20(27)15-5-2-1-3-6-15/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKBMGUXLLVXOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC(=CC=C3)Cl)C#N)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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